Benzyl 1-aminocyclopropane-1-carboxylate
Overview
Description
Benzyl 1-aminocyclopropane-1-carboxylate is a chemical compound that features a benzyl group attached to the nitrogen atom of 1-aminocyclopropane-1-carboxylate
Mechanism of Action
Target of Action
The primary target of Benzyl 1-aminocyclopropane-1-carboxylate (ACC) is the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS) . ACS plays a crucial role in the biosynthesis of the plant hormone ethylene .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACS and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This interaction results in the production of ethylene, a key plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Biochemical Pathways
The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACS . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACO .
Pharmacokinetics
The root-to-shoot transport of ACC is thought to occur primarily in the xylem, though there is evidence for phloem-translocated ACC as well . This transport mechanism influences the bioavailability of ACC in different parts of the plant.
Result of Action
The action of ACC results in the production of ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . These include seed germination, leaf senescence, fruit ripening, and the plant’s response to environmental stressors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACC. For instance, plant growth-promoting rhizobacteria (PGPR) can utilize ACC as the sole nitrogen source . The chemotactic response of certain bacteria to ACC is significantly greater than that to the amino acids and organic acids identified in the plant root and fungal hyphal exudates . This suggests that environmental factors such as the presence of certain bacteria can influence the action and efficacy of ACC.
Biochemical Analysis
Biochemical Properties
Benzyl 1-aminocyclopropane-1-carboxylate plays a crucial role in biochemical reactions, particularly in the modulation of ethylene biosynthesis. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylate. This interaction is essential for the regulation of ethylene production in plants .
Additionally, this compound interacts with 1-aminocyclopropane-1-carboxylate oxidase, which converts 1-aminocyclopropane-1-carboxylate to ethylene. This interaction is critical for understanding the ethylene biosynthesis pathway and its regulation . The compound also exhibits interactions with various proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plant cells, it influences cell function by modulating ethylene production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Ethylene is known to regulate numerous physiological processes, including fruit ripening, flower senescence, and stress responses. By modulating ethylene biosynthesis, this compound can alter these processes, providing valuable insights into plant biology.
In addition to its effects on plant cells, this compound has been shown to impact microbial cells. It serves as a chemoattractant for certain plant growth-promoting rhizobacteria, enhancing their colonization of plant roots and promoting plant growth
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with key enzymes in the ethylene biosynthesis pathway. The compound binds to 1-aminocyclopropane-1-carboxylate synthase, inhibiting its activity and thereby reducing the production of 1-aminocyclopropane-1-carboxylate . This inhibition leads to a decrease in ethylene production, which can have various downstream effects on cellular processes.
Furthermore, this compound interacts with 1-aminocyclopropane-1-carboxylate oxidase, modulating its activity and influencing the conversion of 1-aminocyclopropane-1-carboxylate to ethylene . These interactions highlight the compound’s role in regulating ethylene biosynthesis at multiple levels, providing a comprehensive understanding of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation .
Long-term exposure to this compound has been observed to affect cellular processes such as gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where prolonged exposure to the compound can lead to significant changes in cellular function . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . These dosage-dependent effects are crucial for determining the optimal concentration of the compound for various applications.
In animal models, high doses of this compound have been associated with toxic or adverse effects. These effects include alterations in cellular metabolism, disruption of signaling pathways, and potential cytotoxicity . Understanding the dosage effects is essential for ensuring the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to ethylene biosynthesis. The compound interacts with enzymes such as 1-aminocyclopropane-1-carboxylate synthase and 1-aminocyclopropane-1-carboxylate oxidase, which play key roles in the conversion of S-adenosyl-L-methionine to ethylene . These interactions are critical for understanding the regulation of ethylene production and its impact on cellular processes.
Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in ethylene biosynthesis . This modulation can lead to changes in the levels of various metabolites, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported through the plant’s vascular system, primarily via the xylem and phloem . This transport mechanism ensures the distribution of the compound to various tissues, where it can exert its effects on cellular processes.
This compound interacts with transporters and binding proteins that facilitate its movement within cells . These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound is primarily localized in the cytosol, where it interacts with enzymes and proteins involved in ethylene biosynthesis . This localization is essential for its role in modulating ethylene production and influencing cellular processes.
In addition to its cytosolic localization, this compound can also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria . These subcellular localizations are influenced by targeting signals and post-translational modifications that direct the compound to specific compartments, affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-aminocyclopropane-1-carboxylate typically involves the alkylation of 1-aminocyclopropane-1-carboxylic acid with benzyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
- Temperature: Moderate temperatures ranging from 25°C to 50°C.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar aprotic solvents like dimethylformamide, dimethyl sulfoxide.
Temperature: Varies depending on the reaction type, typically ranging from 0°C to 100°C.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1-aminocyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly in plant biology where it may influence ethylene biosynthesis.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, similar in structure but lacks the benzyl group.
Benzylamine: Contains a benzyl group attached to an amine, but lacks the cyclopropane ring.
Cyclopropane-1-carboxylic acid: Contains the cyclopropane ring and carboxylate group but lacks the amino and benzyl groups.
Uniqueness: Benzyl 1-aminocyclopropane-1-carboxylate is unique due to the presence of both the benzyl group and the cyclopropane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
benzyl 1-aminocyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXFFFYMZMLEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518149 | |
Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72784-45-3 | |
Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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